

# 4-Methylayapin: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: 4-Methyl-6,7-methylenedioxycoumarin

Cat. No.: B080472

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Disclaimer: This document provides a summary of the currently available information on 4-Methylayapin. Due to a notable scarcity of specific scientific literature on this compound, this guide also draws upon data from the parent compound, ayapin, and the broader class of coumarin derivatives to infer potential properties and biological activities. The information regarding synthesis, experimental protocols, and signaling pathways should be considered as a potential starting point for research, as they are not specific to 4-Methylayapin and require experimental validation.

## Core Compound Data

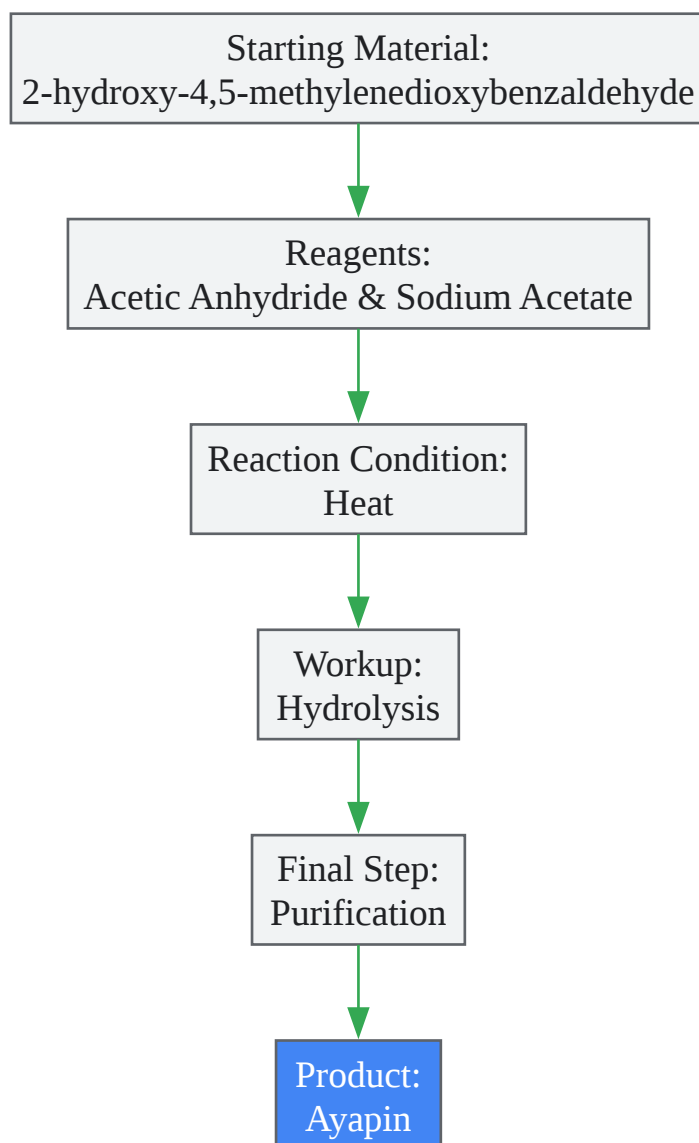
The fundamental physicochemical properties of 4-Methylayapin are summarized below.

Property	Value	Source(s)
CAS Number	15071-04-2	[1]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> O <sub>4</sub>	[1]
Molecular Weight	204.18 g/mol	[1]
Typical Purity	>99%	[1]
Physical Format	Powder	
Solubility	5 mg/mL in DMSO (24.49 mM)	[2]
Storage Conditions	Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year	[2]

## Synthesis of Ayapin and its Derivatives

A specific, detailed synthesis protocol for 4-Methylayapin is not readily available in published literature. However, established methods for the synthesis of its parent compound, ayapin (6,7-methylenedioxy coumarin), can likely be adapted. The Perkin reaction is a classical and effective method for synthesizing ayapin, typically commencing with 2-hydroxy-4,5-methylenedioxybenzaldehyde.[3]

## General Synthesis Workflow for Ayapin



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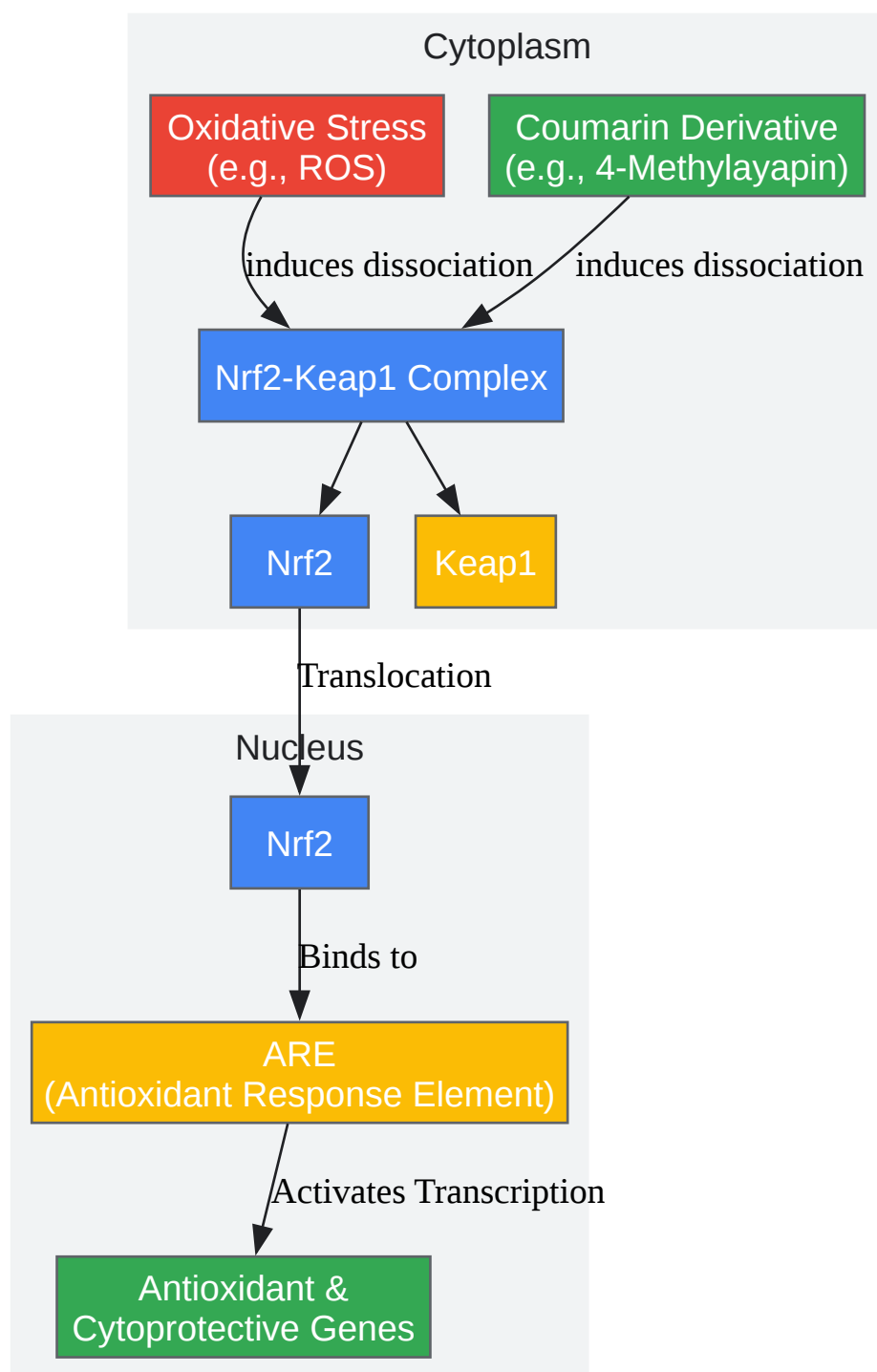
Caption: A generalized workflow for the synthesis of ayapin utilizing the Perkin reaction.

## Potential Biological Activities and Signaling Pathways

The coumarin scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and

anticancer properties.[4][5][6] These effects are often mediated through the modulation of various cellular signaling pathways.

A prominent pathway influenced by numerous natural coumarin derivatives is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4][7][8] Nrf2 is a master regulator of the cellular antioxidant response. In a resting state, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to electrophiles or oxidative stress—or certain bioactive molecules like coumarins—Nrf2 is liberated from Keap1. It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, inducing their transcription. This can, in turn, exert anti-inflammatory effects, partly through the inhibition of pro-inflammatory pathways such as NF- $\kappa$ B.[4][8] It is plausible that 4-Methylayapin, as a coumarin derivative, may also engage this protective signaling cascade.



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Caption: A diagram illustrating the potential modulation of the Nrf2 signaling pathway by coumarin derivatives.

# General Experimental Protocols for Bioactivity Assessment

In the absence of specific experimental protocols for 4-Methylayapin, the following are generalized methodologies for assessing the antioxidant and anti-inflammatory activities of coumarin derivatives.

## In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the free radical scavenging capacity of a compound.

Methodology:

- **Reagent Preparation:** Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- **Test Compound Preparation:** Dissolve the coumarin derivative in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are prepared.
- **Reaction Mixture:** In a 96-well plate, add a defined volume of the DPPH solution to each well containing different concentrations of the test compound.
- **Incubation:** Incubate the plate in the dark at room temperature for approximately 30 minutes.
- **Absorbance Measurement:** Measure the absorbance of each well at approximately 517 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of radical scavenging activity using the formula: % Scavenging =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] * 100$  Where Abs\_control is the absorbance of the DPPH solution without the test compound, and Abs\_sample is the absorbance in the presence of the test compound. The IC<sub>50</sub> value (the concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting the scavenging percentage against the compound concentration.

## In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in Macrophages

This cell-based assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.

### Methodology:

- **Cell Culture:** Culture a suitable macrophage cell line, such as RAW 264.7, in an appropriate growth medium.
- **Cell Plating:** Seed the cells in a multi-well plate and allow them to adhere overnight.
- **Compound Treatment:** Pre-treat the cells with various concentrations of the coumarin derivative for 1-2 hours.
- **Inflammatory Stimulation:** Induce an inflammatory response and subsequent NO production by adding lipopolysaccharide (LPS) to the cell culture medium.
- **Incubation:** Incubate the cells for an additional 24 hours.
- **Nitrite Quantification:** Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
- **Data Analysis:** Calculate the percentage of NO inhibition by comparing the nitrite levels in the compound-treated, LPS-stimulated cells to those in the cells stimulated with LPS alone. Determine the IC<sub>50</sub> value for NO inhibition.

## Concluding Remarks

While 4-Methylayapin remains an understudied compound, its coumarin core suggests a potential for interesting biological activities. This guide provides the available foundational data and outlines general experimental approaches based on related molecules. It is imperative that future research endeavors undertake the specific synthesis and rigorous biological evaluation of 4-Methylayapin to fully elucidate its pharmacological profile and potential therapeutic applications.

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